molecular formula C9H18OS B14368879 2-Butyl-2-ethyl-1,3-oxathiolane CAS No. 94144-96-4

2-Butyl-2-ethyl-1,3-oxathiolane

Cat. No.: B14368879
CAS No.: 94144-96-4
M. Wt: 174.31 g/mol
InChI Key: WLCFPZKQLIKZEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-ethyl-1,3-oxathiolane can be achieved through various methods. One common approach involves the reaction of butylmagnesium bromide with ethyl orthoformate in the presence of a catalyst such as hydrochloric acid . This reaction typically occurs under mild conditions, with the temperature maintained at around 25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of larger-scale reactors and continuous flow processes to ensure consistent quality and yield. Catalysts such as benzoic acid or sulfuric acid are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-ethyl-1,3-oxathiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

2-Butyl-2-ethyl-1,3-oxathiolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-2-ethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The sulfur atom in the oxathiolane ring can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propyl-1,3-oxathiolane
  • 2-Ethyl-2-methyl-1,3-oxathiolane
  • 2-Butyl-2-methyl-1,3-oxathiolane

Uniqueness

2-Butyl-2-ethyl-1,3-oxathiolane is unique due to the specific arrangement of butyl and ethyl groups, which confer distinct chemical properties and reactivity compared to other oxathiolanes. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

94144-96-4

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-butyl-2-ethyl-1,3-oxathiolane

InChI

InChI=1S/C9H18OS/c1-3-5-6-9(4-2)10-7-8-11-9/h3-8H2,1-2H3

InChI Key

WLCFPZKQLIKZEU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OCCS1)CC

Origin of Product

United States

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